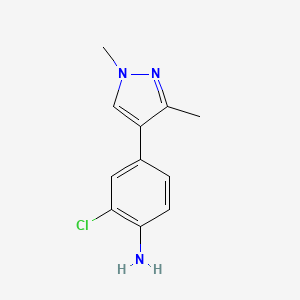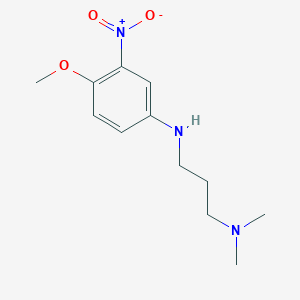![molecular formula C16H25ClN4 B13884075 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position and a piperazinyl group substituted with a methylpiperidinyl moiety at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the chlorination of aniline to introduce the chloro group at the third position. This is followed by the nucleophilic substitution reaction with 4-(1-methylpiperidin-4-yl)piperazine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, dechlorinated aniline derivatives, and substituted aniline derivatives .
Scientific Research Applications
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
Compared to similar compounds, 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazinyl moiety makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
Molecular Formula |
C16H25ClN4 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-6-4-14(5-7-19)20-8-10-21(11-9-20)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
InChI Key |
BZYAWQDGVLFOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


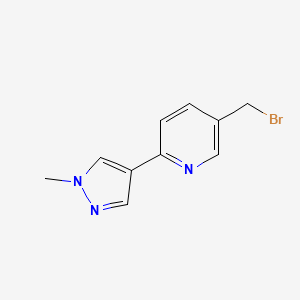
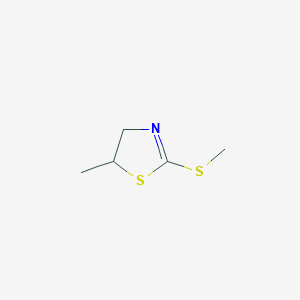
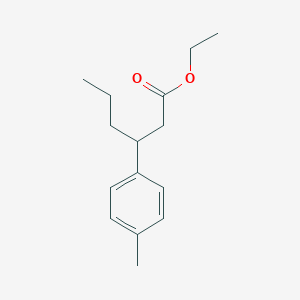
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
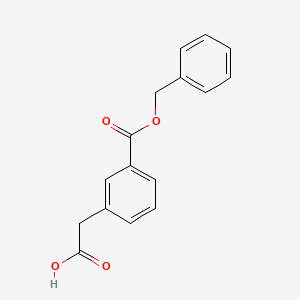
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
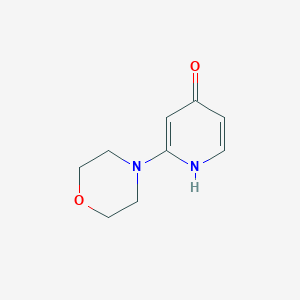

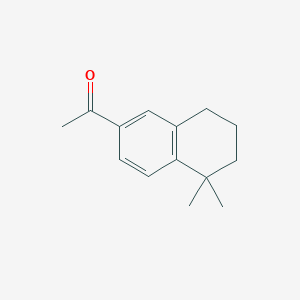
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
